molecular formula C23H22N2O4S B2711818 ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 921110-00-1

ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2711818
CAS No.: 921110-00-1
M. Wt: 422.5
InChI Key: NPBBSDSEOZAERY-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with an acetyl group at position 6 and a naphthalene-2-amido moiety at position 2. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where thienopyridine derivatives are explored for cytotoxicity, kinase inhibition, and other therapeutic applications .

Properties

IUPAC Name

ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-3-29-23(28)20-18-10-11-25(14(2)26)13-19(18)30-22(20)24-21(27)17-9-8-15-6-4-5-7-16(15)12-17/h4-9,12H,3,10-11,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBBSDSEOZAERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: The synthesis begins with the construction of the thieno[2,3-c]pyridine core. This can be achieved through the condensation of appropriate starting materials, such as 2-aminothiophene and a β-ketoester, under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Naphthalene-2-carbonylamino Group: This step involves the coupling of the naphthalene-2-carbonyl chloride with the amino group on the thieno[2,3-c]pyridine core, typically using a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Triethylamine (TEA), acetic anhydride, acetyl chloride

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate exhibit significant anticancer activity. A study synthesized a series of heterocyclic compounds and evaluated their anticancer properties through in vitro assays. The findings suggested that certain derivatives possess potent cytotoxic effects against various cancer cell lines .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. In particular, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, one study demonstrated that specific structural modifications enhanced antibacterial activity against strains like E. coli and S. aureus .

Case Study 1: Anticancer Activity Evaluation

In a recent study focusing on the anticancer potential of thienopyridine derivatives, this compound was tested against several cancer cell lines. The results indicated that modifications to the structure improved potency significantly compared to unmodified compounds .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy of various thienopyridine derivatives against common bacterial pathogens. The study found that certain derivatives exhibited considerable zones of inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that substitutions at specific positions enhanced antibacterial properties .

Data Table: Summary of Research Findings

ApplicationStudy ReferenceKey Findings
Anticancer Activity Potent cytotoxic effects against cancer cell lines
Antimicrobial Activity Effective against E. coli and S. aureus; enhanced activity with structural modifications

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Comparison

The compound’s unique substituents differentiate it from analogs. Key structural analogs and their features are summarized below:

Compound Name Position 2 Substituent Position 6 Substituent Key Structural Features Reference
Target Compound Naphthalene-2-amido Acetyl Bulky aromatic amide; electron-withdrawing acetyl
Ethyl 6-benzyl-2-(2-chloropropanamido)-...-carboxylate 2-Chloropropanamido Benzyl Chloroalkyl amide; lipophilic benzyl group
Ethyl 2-amino-6-butanoyl-...-carboxylate Amino Butanoyl Free amino group; aliphatic butanoyl
Ethyl 6-acetyl-2-(4-oxo-4H-chromene-3-amido)-...-carboxamide 4-Oxo-chromene-3-amido Acetyl Chromene-based amide; carboxamide at position 3
Ethyl 2-(cyclopropanecarbonyl-amino)-...-carboxylate Cyclopropanecarbonyl-amino Acetyl Small cyclic amide; steric constraint

Key Observations :

Physicochemical Properties

Data inferred from related compounds:

Property Target Compound Ethyl 6-Benzyl-2-(2-Chloro...) Ethyl 2-Amino-6-Butanoyl...
IR (cm⁻¹) ~1,690 (ester C=O), ~1,650 (amide C=O) 1,690 (C=O), 2,194 (CN) 3,400 (NH₂)
¹H-NMR δ 8.5–7.3 (naphthalene), δ 2.3 (acetyl CH₃) δ 8.58 (pyrazol-H), δ 3.89 (OCH₂) δ 3.14 (OCH₂), δ 1.23 (CH₃)
Solubility Low (hydrophobic naphthalene) Moderate (polar chloroamide) Higher (free amino group)

Biological Activity

Ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS No. 921110-00-1) is a complex organic compound belonging to the thieno[2,3-c]pyridine class of heterocyclic compounds. This article explores its biological activity , focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's molecular formula is C23H22N2O4SC_{23}H_{22}N_{2}O_{4}S, featuring a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the thieno[2,3-c]pyridine structure and subsequent modifications to introduce the acetyl and naphthalene amido groups.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H22N2O4S
CAS Number921110-00-1
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of thieno[2,3-c]pyridines can inhibit various bacterial strains and fungi. For instance, a study highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating infections caused by these pathogens .

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways. Specifically, it appears to affect the expression of genes involved in cell cycle regulation and apoptosis .

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, it has been suggested that it could act as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a role in fatty acid metabolism .
  • Receptor Modulation : Interaction with specific receptors may alter cellular signaling processes that lead to growth inhibition in cancer cells.
  • Gene Expression Alteration : The compound may influence gene expression patterns associated with cell proliferation and survival.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential ACC inhibitor

Case Study 1: Antimicrobial Testing

In a controlled study assessing the antimicrobial efficacy of various thieno[2,3-c]pyridine derivatives, this compound demonstrated notable inhibition against both gram-positive and gram-negative bacteria at concentrations as low as 50 µg/mL. This suggests potential for development into a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Research

Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with IC50 values around 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound significantly upregulated pro-apoptotic markers while downregulating anti-apoptotic proteins .

Q & A

Q. What synthetic methodologies are recommended to optimize the yield of ethyl 6-acetyl-2-(naphthalene-2-amido)-thieno[2,3-c]pyridine derivatives?

To maximize synthetic yield, employ a multi-step protocol involving:

  • Condensation reactions : Use naphthalene-2-carboxylic acid derivatives as starting materials for amidation, ensuring stoichiometric control to avoid side products .
  • Protection/deprotection strategies : For example, acetylation at the 6-position can be achieved using acetyl chloride under anhydrous conditions, with monitoring via TLC .
  • Catalytic methods : Evidence from similar scaffolds suggests Fe₂O₃@SiO₂/In₂O₃ catalysts improve reaction efficiency in heterocyclic systems .
  • Purification : Flash chromatography with gradients of ethyl acetate/petroleum ether (e.g., 1:9 v/v) effectively isolates the target compound .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For instance, acetyl groups typically show signals at δ ~2.09 ppm (¹H) and ~20.99 ppm (¹³C), while the thieno-pyridine core resonates at δ 4.45 ppm (¹H, –CH₂–) and 168.33 ppm (¹³C, ester carbonyl) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+1]⁺ = 435.4 for similar derivatives) .
  • Elemental analysis : Validate purity by comparing calculated vs. observed C/H/N ratios (e.g., C: 62.04% observed vs. 62.20% calculated) .

Q. How can computational methods predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Use gradient-corrected functionals (e.g., Becke’s exchange-energy approximation) to model electron density and correlation energies, ensuring accurate asymptotic behavior .
  • Local kinetic-energy density analysis : Evaluate reactivity by mapping Laplacian of the electron density, particularly for the acetyl and amido groups .

Advanced Research Questions

Q. How should researchers design experiments to study structure-activity relationships (SAR) for substitutions on the thieno[2,3-c]pyridine core?

  • Systematic substitution : Replace the naphthalene-2-amido group with other aromatic/heteroaromatic amides (e.g., 3,4,5-trimethoxyaniline) and compare biological activity .
  • Bioisosteric replacements : Test electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) at the 6-acetyl position to assess effects on target binding .
  • Crystallographic validation : Use SHELX programs for single-crystal X-ray diffraction to resolve structural ambiguities and confirm substituent geometry .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Assay standardization : Ensure consistent cell lines (e.g., MCF-7 for antitubulin activity) and concentrations (IC₅₀ values should be normalized to solvent controls) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements during long-term assays .
  • Dose-response curves : Re-evaluate activity thresholds; for example, a compound showing low cytotoxicity in one model may exhibit potent inhibition in another due to transporter expression differences .

Q. How can unstable intermediates during synthesis be stabilized?

  • Moisture-sensitive steps : Conduct reactions under inert gas (N₂/Ar) and use molecular sieves for reagents like acetyl chloride .
  • Low-temperature techniques : Perform amidation at 0–5°C to prevent premature cyclization or decomposition .
  • In situ characterization : Monitor intermediates via FT-IR or Raman spectroscopy to minimize exposure to destabilizing conditions .

Q. What methodologies validate the compound’s stability under experimental storage conditions?

  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation (e.g., ester hydrolysis or acetyl group oxidation) .
  • Light exposure tests : Use UV-vis spectroscopy to detect photodegradation, particularly for the naphthalene moiety .
  • Container compatibility : Store in amber glass vials with PTFE-lined caps to avoid adsorption or leaching .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental reactivity?

  • Basis set refinement : Upgrade from 6-31G(d) to cc-pVTZ in DFT calculations to better model van der Waals interactions in the thieno-pyridine core .
  • Solvent effects : Incorporate polarizable continuum models (PCM) in simulations to account for solvent polarity, which may alter reaction pathways .
  • Experimental validation : Re-run key reactions under controlled conditions (e.g., anhydrous vs. humid) to isolate variables affecting reactivity .

Q. Why might biological activity vary between in vitro and in vivo models?

  • Pharmacokinetic factors : Assess bioavailability via plasma protein binding assays (e.g., >90% binding reduces free drug concentration) .
  • Metabolic profiling : Identify hepatic metabolites using microsomal incubations (e.g., CYP3A4-mediated oxidation of the naphthalene ring) .
  • Tissue penetration studies : Use radiolabeled analogs (e.g., ¹⁴C-acetyl) to quantify distribution in target organs .

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